molecular formula C6H3F3INO B6355479 5-Iodo-2-(trifluoromethoxy)pyridine CAS No. 1361696-40-3

5-Iodo-2-(trifluoromethoxy)pyridine

Cat. No. B6355479
M. Wt: 288.99 g/mol
InChI Key: GFWZFVCJFBKZFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Iodo-2-(trifluoromethoxy)pyridine (5-I-TFP) is a heterocyclic compound that has been studied extensively in recent years due to its potential applications in various fields of science and technology. 5-I-TFP has been found to be a useful reagent in organic synthesis, as well as a valuable intermediate in the synthesis of various other compounds. In addition, 5-I-TFP has been used in the development of new drugs and in the study of biochemical and physiological processes.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 5-Iodo-2-(trifluoromethoxy)pyridine involves the introduction of an iodine atom and a trifluoromethoxy group onto a pyridine ring.

Starting Materials
2-Pyridinemethanol, Iodine, Sodium iodide, Trifluoromethanol, Thionyl chloride, Dimethylformamide, Triethylamine, Diisopropylethylamine, Chloroform

Reaction
Conversion of 2-Pyridinemethanol to 2-Pyridinecarboxaldehyde using thionyl chloride and dimethylformamide, Bromination of 2-Pyridinecarboxaldehyde using bromine and chloroform to obtain 5-Bromo-2-pyridinecarboxaldehyde, Iodination of 5-Bromo-2-pyridinecarboxaldehyde using sodium iodide and iodine to obtain 5-Iodo-2-pyridinecarboxaldehyde, Conversion of 5-Iodo-2-pyridinecarboxaldehyde to 5-Iodo-2-(trifluoromethoxy)pyridine using trifluoromethanol and diisopropylethylamine

Scientific Research Applications

5-Iodo-2-(trifluoromethoxy)pyridine has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, particularly in the synthesis of heterocyclic compounds. 5-Iodo-2-(trifluoromethoxy)pyridine has also been used as an intermediate in the synthesis of other compounds, such as 2,6-difluoropyridine. In addition, 5-Iodo-2-(trifluoromethoxy)pyridine has been used in the development of new drugs, such as antifungal agents, and in the study of biochemical and physiological processes.

Mechanism Of Action

The mechanism of action of 5-Iodo-2-(trifluoromethoxy)pyridine is not yet fully understood. However, it is believed that the compound acts as a ligand, binding to certain proteins and enzymes in the body and modulating their activity. In addition, 5-Iodo-2-(trifluoromethoxy)pyridine may act as an inhibitor of certain enzymes, blocking their activity and preventing them from performing their intended function.

Biochemical And Physiological Effects

5-Iodo-2-(trifluoromethoxy)pyridine has been found to have a variety of biochemical and physiological effects. In animal studies, 5-Iodo-2-(trifluoromethoxy)pyridine has been found to have antifungal, anti-inflammatory, and anti-oxidant activities. In addition, 5-Iodo-2-(trifluoromethoxy)pyridine has been found to have immunomodulatory and anti-tumor effects. Finally, 5-Iodo-2-(trifluoromethoxy)pyridine has been found to have a protective effect against oxidative stress, as well as being able to reduce the levels of lipids and cholesterol in the body.

Advantages And Limitations For Lab Experiments

5-Iodo-2-(trifluoromethoxy)pyridine has several advantages for laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable under a wide range of conditions. In addition, 5-Iodo-2-(trifluoromethoxy)pyridine is soluble in most organic solvents and is relatively non-toxic. However, there are some limitations to the use of 5-Iodo-2-(trifluoromethoxy)pyridine in laboratory experiments. It is not very soluble in water, and its solubility in organic solvents can vary depending on the solvent used. In addition, 5-Iodo-2-(trifluoromethoxy)pyridine can be difficult to purify and can be subject to decomposition under certain conditions.

Future Directions

There are a number of potential future directions for the use of 5-Iodo-2-(trifluoromethoxy)pyridine. These include further research into its potential applications in the development of new drugs, as well as the development of new methods for its synthesis. In addition, further research into the biochemical and physiological effects of 5-Iodo-2-(trifluoromethoxy)pyridine could lead to new insights into the role of this compound in various biological processes. Finally, further research into the mechanism of action of 5-Iodo-2-(trifluoromethoxy)pyridine could lead to the development of new therapeutic strategies.

properties

IUPAC Name

5-iodo-2-(trifluoromethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3INO/c7-6(8,9)12-5-2-1-4(10)3-11-5/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFWZFVCJFBKZFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1I)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-2-(trifluoromethoxy)pyridine

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